Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
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Overview
Description
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, which makes it an interesting subject for various chemical and biological studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester
- Pyrrolopyrazine derivatives
Uniqueness
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
MRLZCTRCSGUOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C(=O)OC |
Origin of Product |
United States |
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